

Tsugaric acid A CAS number and supplier information

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Compound of Interest

Compound Name: *Tsugaric acid A*

Cat. No.: *B10819519*

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A Comprehensive Technical Guide to Tsugaric Acid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tsugaric acid A**, a lanostanoid triterpene with significant biological activities. This document covers its chemical identity, supplier information, detailed experimental protocols for assessing its bioactivities, and an exploration of its mechanism of action through key signaling pathways.

Chemical Identifier and Supplier Information

Tsugaric acid A is a natural compound that has garnered interest for its potential therapeutic properties.

CAS Number: 174391-64-1[1]

Chemical Formula: $C_{32}H_{50}O_4$

Molecular Weight: 498.75 g/mol

For researchers seeking to procure **Tsugaric acid A** for investigational purposes, several suppliers are available. The purity and formulation should be confirmed with the respective supplier based on experimental needs.

Supplier	Website	Notes
MedChemExpress	--INVALID-LINK--	Offers Tsugaric acid A for research purposes.
Biopurify	--INVALID-LINK--	Specializes in high-purity phytochemicals.
Henan Allgreen Chemical Co., Ltd	--INVALID-LINK--	A supplier of various chemical reagents.
MOLNOVA	--INVALID-LINK--	Provides a range of bioactive molecules.
Vulcanchem	--INVALID-LINK--	Supplies fine chemicals and research compounds.

Biological Activity and Quantitative Data

Tsugaric acid A has demonstrated notable anti-inflammatory and antioxidant properties. The following tables summarize the available quantitative data on its biological effects.

Table 1: Inhibition of Superoxide Anion Generation in fMLP/CB-Stimulated Rat Neutrophils

Compound	IC ₅₀ (μM)
Tsugaric acid A	3.1 ± 0.4

*Data from a study on anti-inflammatory triterpenoids from *Ganoderma tsugae*.

Table 2: Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages

Mediator	Concentration of Tsugaric acid A	% Inhibition
Nitric Oxide (NO)	10 μ M	78%
Tumor Necrosis Factor- α (TNF- α)	10 μ M	64%
Cyclooxygenase-2 (COX-2)	10 μ M	53%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature regarding **Tsugaric acid A**'s bioactivity.

Inhibition of Superoxide Anion Generation in fMLP/CB-Stimulated Rat Neutrophils

This protocol is based on methodologies used to assess the inhibitory effects of compounds on neutrophil respiratory burst.

1. Preparation of Rat Neutrophils:

- Induce peritonitis in rats by intraperitoneal injection of 1.5% (w/v) sodium caseinate in saline.
- After 12-16 hours, sacrifice the rats and collect the peritoneal exudate.
- Isolate neutrophils by centrifugation over a Ficoll-Hypaque density gradient.
- Wash the isolated neutrophils with phosphate-buffered saline (PBS) and resuspend in Hanks' Balanced Salt Solution (HBSS).

2. Superoxide Anion Assay:

- Pre-incubate neutrophils (e.g., 1×10^6 cells/mL) with various concentrations of **Tsugaric acid A** or vehicle control for 5 minutes at 37°C.

- Add cytochalasin B (CB, final concentration ~5 µg/mL) and incubate for a further 5 minutes.
- Add ferricytochrome c (final concentration ~0.5 mg/mL).
- Initiate the superoxide generation by adding N-formyl-methionyl-leucyl-phenylalanine (fMLP, final concentration ~0.1 µM).
- Measure the change in absorbance at 550 nm over time using a spectrophotometer.
- The amount of superoxide anion produced is calculated from the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of **Tsugaric acid A** on a macrophage cell line.

1. Cell Culture and Treatment:

- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
- Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Tsugaric acid A** for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS, final concentration ~1 µg/mL) for a specified period (e.g., 24 hours).

2. Measurement of Nitric Oxide (NO) Production:

- After the incubation period, collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

- Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines (e.g., TNF- α):

- Collect the cell culture supernatant as described above.
- Quantify the levels of TNF- α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Western Blot Analysis for COX-2 Expression:

- After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
- Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and then incubate with a primary antibody specific for COX-2, followed by an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protection of Human Keratinocytes from UVB-induced Damage

This protocol provides a framework for assessing the photoprotective effects of **Tsugaric acid A**.

1. Cell Culture and Treatment:

- Culture human keratinocytes (e.g., HaCaT cell line) in an appropriate culture medium.
- Seed the cells and allow them to grow to a desired confluency.

- Pre-treat the cells with different concentrations of **Tsugaric acid A** for a specified time.

2. UVB Irradiation:

- Wash the cells with PBS and replace the medium with a thin layer of PBS.
- Expose the cells to a specific dose of UVB radiation using a calibrated UVB source.
- After irradiation, remove the PBS and add fresh culture medium (with or without **Tsugaric acid A**).

3. Assessment of Cell Viability:

- After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

4. Measurement of Inflammatory Markers:

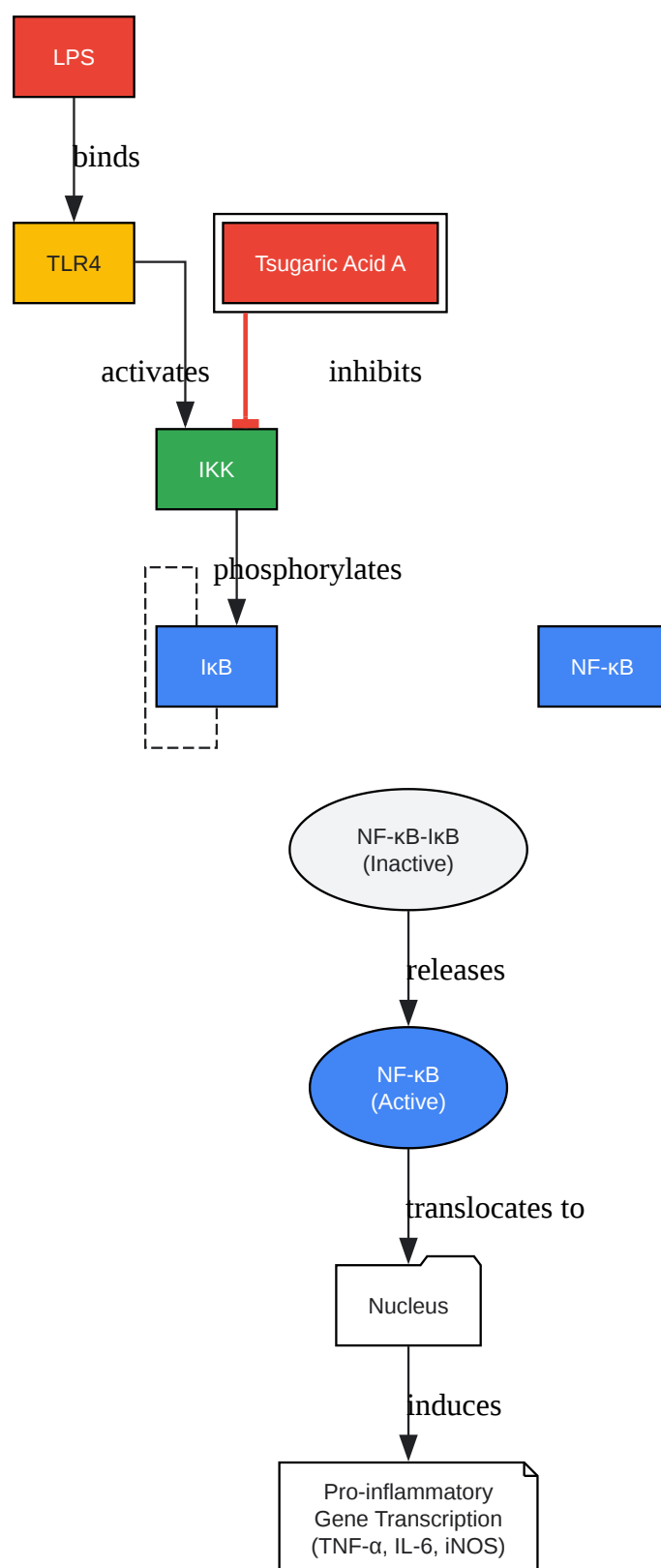
- Collect the culture supernatant and measure the levels of UVB-induced inflammatory mediators, such as interleukin-6 (IL-6) or prostaglandin E₂ (PGE₂), using ELISA kits.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of triterpenoids from Ganoderma species, including **Tsugaric acid A**, are often attributed to their modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). Triterpenoids from Ganoderma have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators[2][3][4].

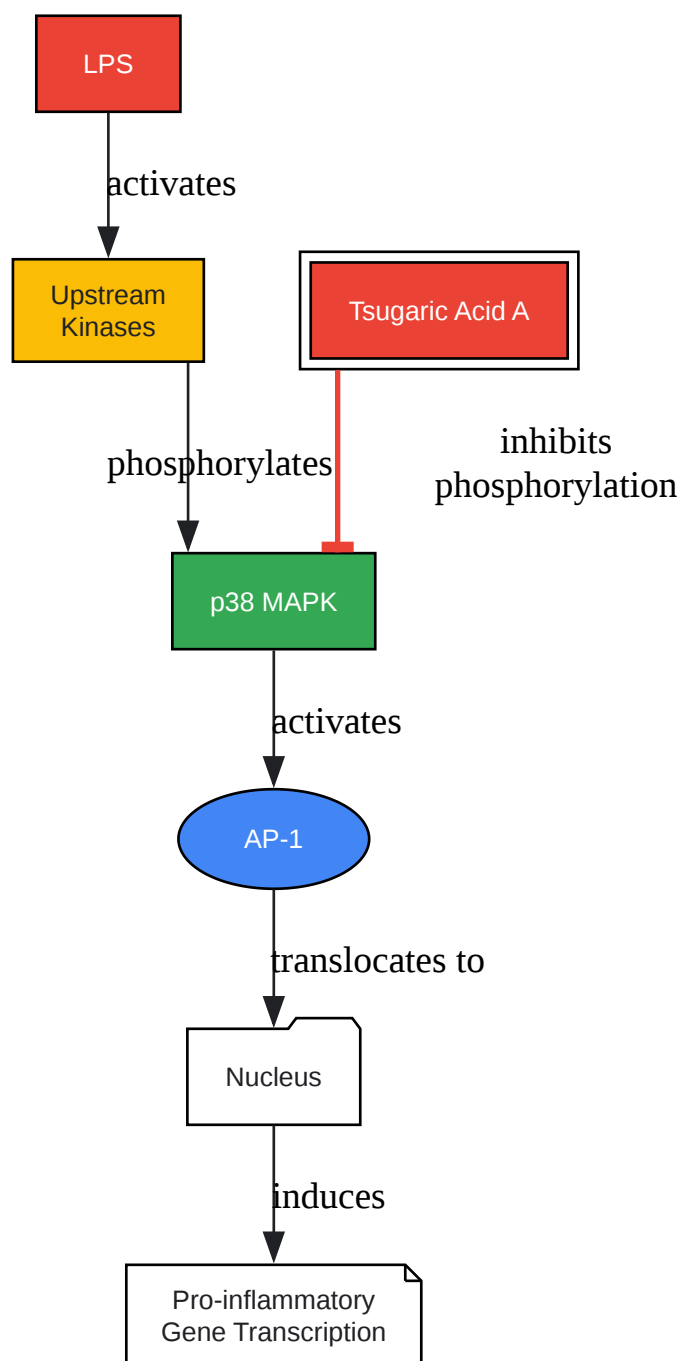


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Caption: Proposed inhibition of the NF-κB signaling pathway by **Tsugaric acid A**.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. Upon activation by stimuli like LPS, these kinases phosphorylate and activate transcription factors such as AP-1, which in turn promote the expression of inflammatory genes. Some Ganoderma triterpenoids have been found to exert their anti-inflammatory effects by inhibiting the phosphorylation of p38 and other components of the MAPK pathway[4][5].



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Caption: Postulated inhibitory effect of **Tsugaric acid A** on the p38 MAPK pathway.

Conclusion

Tsugaric acid A is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. This guide provides essential technical information for researchers interested in further exploring its therapeutic potential. The provided experimental protocols and insights into its mechanism of action via the NF- κ B and MAPK signaling pathways offer a solid foundation for future studies in drug discovery and development. As research progresses, a deeper understanding of its biological activities and molecular targets will undoubtedly emerge.

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